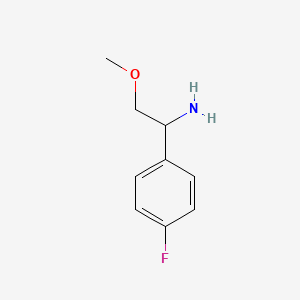

1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Description

1-(4-Fluorophenyl)-2-methoxyethan-1-amine belongs to the broader class of phenethylamines, a structural backbone found in a vast array of natural products, neurotransmitters, and synthetic pharmaceuticals. nih.gov The strategic placement of specific functional groups on this scaffold, as seen in the title compound, is a key principle in medicinal chemistry for modulating the properties of a molecule.

The compound's structure is characterized by a p-fluorophenyl group attached to a chiral carbon, which also bears an amino group. This benzylic amine structure is a common feature in bioactive molecules. The adjacent carbon atom is substituted with a methoxy (B1213986) group, adding another layer of functionality.

Table 1: Physicochemical Properties of this compound Hydrochloride

Note: Data is often available for the more stable hydrochloride salt form of the amine.

| Property | Value |

| CAS Number | 62064-69-1 |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride |

| SMILES | COC(CN)C1=CC=C(C=C1)F.Cl |

This data is compiled from chemical supplier databases for the hydrochloride salt. biosynth.com

The significance of this compound in synthetic organic chemistry stems from its identity as a "versatile small molecule scaffold" or "building block". biosynth.com Its utility is derived from the strategic combination of its three key structural components: the fluorinated aromatic ring, the primary amine, and the methoxy group.

Fluorination: The introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery. nih.gov The fluorine atom can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net Studies on fluorinated phenethylamines have shown that the presence and position of fluorine can greatly impact the molecule's biological activity. nih.govresearchgate.net Computational studies on related molecules, such as 2-(2-fluoro-phenyl)-ethylamine, have explored how fluorine affects conformational flexibility and noncovalent interactions, which are crucial for molecular recognition processes. nih.govacs.org

Amine Group: The primary amine function serves as a critical handle for a wide range of chemical transformations. It is an excellent nucleophile and a base, allowing it to readily participate in reactions such as amidation, alkylation, and reductive amination to build more complex molecular architectures. This functional group is a cornerstone in the synthesis of many pharmaceutical agents.

Methoxy Group: The methoxy substituent is also prevalent in many natural products and approved drug molecules. nih.gov It can influence a molecule's conformation and electronic properties, and participate in hydrogen bonding, which can be critical for ligand-target binding. Its presence can also impact metabolic pathways and improve pharmacokinetic profiles. nih.gov

The combination of these features makes this compound a valuable starting material for chemists seeking to synthesize novel compounds that incorporate this specific array of functionalities.

Academic and industrial research involving this compound and structurally related compounds is primarily focused on its application as a synthetic intermediate. The main trajectory of this research is the incorporation of this fluorinated building block into larger, more complex molecules, particularly for the development of new therapeutic agents.

The research emphasis can be summarized as follows:

Scaffold for Novel Bioactive Molecules: The core structure of this compound is used as a foundation for creating libraries of new compounds. By modifying the amine group, chemists can attach various other molecular fragments, leading to diverse structures that can be screened for different biological activities. The phenethylamine (B48288) motif is a known pharmacophore for targets such as adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors. nih.gov

Synthesis of Heterocyclic Systems: Primary amines are common precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are a major class of pharmaceuticals. Research on related amino compounds demonstrates their use in constructing complex ring systems like pyrrol-3-ones through cyclization reactions. mdpi.com

Medicinal Chemistry Programs: While specific research papers detailing the use of this exact compound are not abundant in the public domain, its structure is analogous to intermediates used in the synthesis of established drugs. For example, the antidepressant Venlafaxine contains a 1-(4-methoxyphenyl)-ethylamine core, highlighting the pharmaceutical relevance of this structural class. google.com The research trajectory involves designing and synthesizing analogs of known drugs or entirely new chemical entities where the 4-fluorophenyl group is installed to potentially enhance efficacy or improve the pharmacokinetic profile.

In essence, the research focus is not on the compound itself, but on its potential as a starting material. Its value lies in providing a readily available, chiral, and functionally rich fragment for the efficient construction of more elaborate target molecules in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKVATIGJAVHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321839-91-2 | |

| Record name | 1-(4-fluorophenyl)-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1 4 Fluorophenyl 2 Methoxyethan 1 Amine and Its Congeners

Stereoselective Synthesis Approaches

Achieving control over the three-dimensional arrangement of atoms is paramount for producing chiral molecules with desired properties. Stereoselective synthesis encompasses methods that favor the formation of one stereoisomer over others.

The direct synthesis of a single enantiomer of a chiral amine is most elegantly achieved through asymmetric catalysis. A prominent strategy for accessing chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines. nih.gov For the synthesis of 1-(4-fluorophenyl)-2-methoxyethan-1-amine, this would involve the reduction of the corresponding imine precursor, 1-(4-fluorophenyl)-2-methoxyethan-1-imine.

The process typically employs catalysts based on iridium, rhodium, or ruthenium, complexed with chiral phosphorus ligands. nih.gov These chiral ligands create an asymmetric environment around the metal center, directing the hydrogenation to one face of the imine, thereby producing one enantiomer of the amine in excess. The choice of ligand, metal, and reaction conditions is crucial for achieving high enantioselectivity (ee). nih.gov For instance, catalysts bearing P-stereogenic phosphines or phosphino-oxazoline ligands have demonstrated high efficiency in similar transformations. nih.gov

A plausible synthetic route would start from 4-fluorobenzaldehyde, which is converted to 1-(4-fluorophenyl)-2-methoxyethanone. This ketone can then be transformed into the corresponding N-aryl or N-sulfonyl imine. The subsequent asymmetric hydrogenation of this imine would yield the desired chiral amine.

Table 1: Illustrative Catalytic Systems for Asymmetric Imine Reduction

| Catalyst System (Metal/Ligand) | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| [Ir(COD)Cl]₂ / Feringa-type Phosphoramidite | Aryl N-sulfonyl ketimines | >95% |

| RuCl₂(diphosphine)(diamine) | Aryl ketimines | >98% |

| [Rh(COD)₂]BF₄ / Josiphos ligand | N-Aryl imines | >90% |

This table presents typical results for substrates similar to the precursor of this compound and is for illustrative purposes.

Diastereoselective synthesis is employed when creating molecules with multiple stereocenters, where the configuration of an existing stereocenter directs the formation of a new one. For analogues of this compound, a chiral auxiliary approach can be highly effective. nih.gov

In this methodology, an achiral precursor is attached to a chiral molecule (the auxiliary), which then guides a subsequent stereocenter-forming reaction in a diastereoselective manner. For example, a chiral oxazolidinone auxiliary can be used to direct the fluorination or alkylation of an enamide derived from a suitable precursor ketone. nih.gov After the desired stereocenter is established, the auxiliary can be cleaved to reveal the chiral product. This approach allows for the synthesis of a wide array of substituted analogues with high diastereomeric purity. Cascade reactions involving cycloadditions and rearrangements also provide efficient pathways to highly functionalized, substituted proline analogues, demonstrating the power of diastereoselective control. nih.gov

When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the two enantiomers. wikipedia.org This classical but reliable method is crucial for obtaining enantiopure compounds for various applications. wikipedia.org

The most common method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org Once separated, the addition of a base liberates the pure enantiomer of the amine from its salt. Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orgtcichemicals.com

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation. mdpi.com Enzymatic kinetic resolution, which uses lipases to selectively acylate one enantiomer, is another effective method that can provide access to both the acylated amine and the unreacted enantiomer in high enantiomeric purity. nih.gov

Modern Catalytic Transformations

Modern catalysis offers powerful tools for building and modifying complex molecules. For a structure like this compound, these methods are invaluable for both the synthesis of its precursors and the late-stage functionalization of the fluorophenyl ring.

Palladium-catalyzed C-H activation has emerged as a transformative strategy for the direct functionalization of unreactive C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govnih.gov This approach can be used to introduce a variety of functional groups at positions ortho to a directing group on the 4-fluorophenyl moiety. beilstein-journals.org

In a typical reaction, a directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond. researchgate.net This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. beilstein-journals.org This intermediate can then react with a coupling partner to form a new C-C, C-O, C-N, or C-halogen bond. nih.gov For precursors to this compound, a suitably placed directing group could enable the introduction of substituents onto the fluorophenyl ring, allowing for the synthesis of diverse analogues. While high temperatures are often required, recent advances have enabled some C-H activation reactions to proceed at room temperature. beilstein-journals.org

Table 2: Examples of Palladium-Catalyzed C-H Functionalization

| Directing Group | Coupling Partner | New Bond Formed |

|---|---|---|

| Pyridine | Aryl Iodide | C-C (Arylation) |

| Amide | Acrylate | C-C (Olefination) |

| Oxime Ether | PhI(OAc)₂ | C-O (Acetoxylation) |

| Urea | Arylboronic Acid | C-C (Arylation) |

This table illustrates the versatility of C-H activation strategies applicable to aromatic systems.

Metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki, Stille, Negishi, and Hiyama couplings are routinely used to construct biaryl systems and other complex architectures. mdpi.com

In the context of synthesizing this compound and its congeners, these reactions are particularly useful for creating the 4-fluorophenyl core structure. For example, a Suzuki coupling could be used to react 4-fluorophenylboronic acid with a suitable organic halide partner to build a more complex precursor. Similarly, a Hiyama coupling can join an organosilicon reagent with an organic halide. mdpi.com These reactions are typically catalyzed by palladium complexes, although other transition metals like nickel and copper are also used. mdpi.commit.edu The versatility and functional group tolerance of these methods make them indispensable for assembling the fluorophenyl-containing building blocks required for the synthesis of the target molecule. chemrxiv.org

Asymmetric Hydrogenation and Reductive Amination Protocols

The synthesis of chiral amines, such as this compound, is a pivotal process in medicinal and materials chemistry. Asymmetric hydrogenation of a precursor ketone and direct reductive amination are two of the most efficient strategies to achieve this transformation with high enantioselectivity.

Asymmetric Hydrogenation

Asymmetric hydrogenation involves the reduction of a prochiral ketone, in this case, 1-(4-fluorophenyl)-2-methoxyacetophenone, using molecular hydrogen in the presence of a chiral catalyst. Transition metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), are widely employed for this purpose. The catalyst's chiral ligand is crucial for inducing enantioselectivity. wikipedia.org For ketones similar to the precursor of the target molecule, such as substituted acetophenones, Ru-complexes containing chiral diphosphine and diamine ligands have demonstrated high efficacy. mdpi.com

The choice of catalyst, solvent, and reaction conditions significantly influences both the conversion rate and the enantiomeric excess (ee) of the resulting chiral alcohol, which would then be converted to the amine. For instance, in the hydrogenation of 4-methoxyacetophenone, a structurally related substrate, platinum-based catalysts modified with chiral alkaloids like cinchonidine (B190817) have been studied, yielding moderate enantiomeric excess. researchgate.net The general approach involves the activation of H2 by the metal center and its subsequent transfer to the carbonyl carbon from a specific face, dictated by the chiral environment of the ligand. wikipedia.org

Interactive Data Table: Asymmetric Hydrogenation of Aromatic Ketones

| Ketone Substrate | Catalyst System | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | [((R)-tol-binap)RuCl2] | Methanol | - | 60 | - | 80 | mdma.ch |

| Acetophenone | RT-Ru-RM Complex | Isopropanol | 100 psi | RT | >95 | ~85 | mdpi.com |

| 4-Methoxyacetophenone | Pt/TiO2-Cinchonidine | Toluene | 10 | 25 | - | ~30 | researchgate.net |

Reductive Amination

Direct reductive amination provides a more atom-economical route to primary amines by reacting a ketone directly with an ammonia (B1221849) source and a reducing agent. organic-chemistry.org This can be performed in a one-pot fashion, avoiding the isolation of intermediate imines. Catalytic systems for this transformation often employ transition metals capable of facilitating both the condensation and the subsequent reduction. d-nb.infonih.gov

Recent advancements have highlighted the use of earth-abundant metal catalysts, such as iron, for the reductive amination of a wide array of ketones, including aryl-alkyl ketones. d-nb.infonih.gov These systems often tolerate various functional groups and can utilize aqueous ammonia as the nitrogen source, enhancing the process's green credentials. d-nb.info For the synthesis of this compound, 1-(4-fluorophenyl)-2-methoxyacetophenone would be reacted with ammonia in the presence of a catalyst and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). mdma.ch The catalyst facilitates the formation of the corresponding imine, which is then reduced in situ to the target primary amine. d-nb.info

Interactive Data Table: Catalytic Reductive Amination of Aryl Ketones with Ammonia

| Ketone Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| Acetophenone | Iron-based catalyst | H2 | Water | 120 | 72 | d-nb.info |

| 4-Chloroacetophenone | Iron-based catalyst | H2 | Water | 120 | 85 | nih.gov |

| 4-Methoxyacetophenone | Iron-based catalyst | H2 | Water | 120 | 88 | d-nb.info |

| Acetophenone | [((R)-tol-binap)RuCl2] | HCOONH4 | Methanol/NH3 | 85 | 82 | mdma.ch |

Derivatization Strategies for Structural Modification

Structural modification of this compound can be achieved by targeting its three main components: the primary amine, the ether linkage, and the aromatic ring. These derivatizations are key to exploring the structure-activity relationship of its congeners.

The primary amine group is a versatile handle for introducing a wide range of functional groups through N-alkylation and N-acylation reactions, leading to scaffold diversification.

N-Alkylation: The introduction of alkyl groups can be accomplished by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. A more sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as ruthenium complexes, with water being the only byproduct. nih.gov This method allows for the selective synthesis of secondary amines from primary amines and various primary alcohols under relatively mild conditions. nih.gov

N-Acylation: Acylation of the primary amine to form amides is a common transformation that can alter the compound's physicochemical properties. This is typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. ncert.nic.in Alternatively, acetonitrile (B52724) has been explored as a less hazardous acylating agent under microwave heating or in continuous-flow systems with a solid catalyst like alumina. researchgate.netnih.gov These methods have shown high yields for the acetylation of various aromatic and aliphatic amines. nih.gov

Interactive Data Table: Reagents for Amine Functionalization

| Transformation | Reagent Class | Specific Example | Product Type | Reference |

| N-Alkylation | Primary Alcohol | 1-Pentanol | Secondary Amine | nih.gov |

| N-Alkylation | Alkyl Halide | Benzyl Bromide | Secondary Amine | ncert.nic.in |

| N-Acylation | Acid Anhydride | Acetic Anhydride | Acetamide | openstax.org |

| N-Acylation | Acid Chloride | Benzoyl Chloride | Benzamide | ncert.nic.in |

| N-Acylation | Nitrile | Acetonitrile | Acetamide | nih.gov |

The methoxy (B1213986) group represents another site for structural modification, primarily through ether cleavage to reveal a hydroxyl group, which can then be further functionalized.

Ether Cleavage: The cleavage of the C-O bond in ethers is typically achieved under harsh conditions using strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For a molecule like this compound, the presence of the amine group, which would also be protonated, complicates this approach. A more selective and milder reagent for cleaving aryl methyl ethers is the Lewis acid boron tribromide (BBr3). commonorganicchemistry.comrsc.org This reagent is effective at lower temperatures and is often compatible with other functional groups, although protection of the amine group (e.g., as an amide) might still be necessary to prevent side reactions. Strong nucleophiles, such as thiolates in polar aprotic solvents, can also be used for demethylation. commonorganicchemistry.com

Once the hydroxyl group is unmasked, it can be re-alkylated with different alkyl groups using Williamson ether synthesis or converted to esters, providing a route to a variety of new ether and ester derivatives.

Introducing new substituents onto the 4-fluorophenyl ring allows for fine-tuning of electronic and steric properties. The regioselectivity of these reactions is governed by the directing effects of the existing fluorine atom and the substituted ethylamine (B1201723) side chain.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing but deactivating group due to its strong inductive electron-withdrawing effect and weaker resonance donating effect. The ethylamine side chain, particularly after N-protection to an amide, is an activating ortho-, para-directing group. openstax.org In an electrophilic substitution reaction like nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3), the position of the incoming electrophile will be determined by the interplay of these directing effects and steric hindrance. The positions ortho to the activating side chain (C2 and C6) and ortho to the fluorine (C3 and C5) are potential sites of substitution. Given the stronger activating nature of the N-acylated aminoalkyl group, substitution is most likely to occur at the positions ortho to it, namely C2 and C6.

Directed Ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation. organic-chemistry.orgwikipedia.org This involves deprotonation at a position ortho to a directing metalation group (DMG) using a strong organolithium base. Both an N-protected amine (e.g., amide or carbamate) and the methoxy group on the side chain could potentially act as DMGs, directing lithiation to the C2 and C6 positions of the aromatic ring. uwindsor.ca The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO2, I2, aldehydes) to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

Interactive Data Table: Predicted Regioselectivity in Aromatic Functionalization

| Reaction Type | Reagent | Directing Group Influence | Predicted Major Product Position(s) | Reference |

| Nitration | HNO3/H2SO4 | -NHCOR (o,p) > -F (o,p) | 2-nitro, 6-nitro | openstax.orgnih.gov |

| Bromination | Br2, FeBr3 | -NHCOR (o,p) > -F (o,p) | 2-bromo, 6-bromo | openstax.org |

| Ortho-Metalation | n-BuLi, then E+ | -NHCOR (DMG) | 2-substituted | organic-chemistry.orguwindsor.ca |

Iii. Role of 1 4 Fluorophenyl 2 Methoxyethan 1 Amine As a Versatile Chemical Building Block

Precursor in Heterocyclic Chemistry

The reactivity of the primary amine group makes 1-(4-Fluorophenyl)-2-methoxyethan-1-amine a valuable starting material for the synthesis of various nitrogen-containing heterocyclic systems. These systems are core components of many biologically active compounds.

Synthesis of Nitrogen-Containing Ring Systems

The amine functionality serves as a key handle for constructing a variety of ring structures through condensation and multicomponent reactions. One of the most powerful methods for rapidly building molecular diversity is the Ugi four-component reaction (U-4CC). This reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative in a single step. The use of this compound as the amine component in an Ugi reaction would introduce the fluorophenyl and methoxyethyl moieties into a peptide-like scaffold, which can be a precursor for various heterocycles.

The general mechanism involves the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid. The resulting Ugi adducts can undergo further intramolecular reactions to yield complex heterocyclic systems like hydantoins or benzodiazepines, depending on the other reactants used.

| Reactant | Role in Reaction | Example |

| Amine | Provides the core nitrogen atom and side chain | This compound |

| Aldehyde/Ketone | Carbonyl component, forms imine with the amine | Benzaldehyde |

| Carboxylic Acid | Provides the acyl group | Acetic Acid |

| Isocyanide | Provides the carboxamide carbon and nitrogen | tert-Butyl isocyanide |

| Product | α-aminoacyl amide derivative | N-(1-(4-fluorophenyl)-2-methoxyethyl)-2-(tert-butylamino)-2-oxo-1-phenylethan-1-aminium acetate |

Beyond multicomponent reactions, the amine can be utilized in the synthesis of other important heterocycles. For instance, condensation with α-haloketones followed by intramolecular cyclization can lead to the formation of substituted pyrazines. Similarly, reactions with diketones or their equivalents can be employed to construct substituted pyridines or other nitrogen-containing ring systems.

Application in the Construction of Polycyclic Frameworks

The heterocyclic systems synthesized from this compound can serve as intermediates for the construction of more complex polycyclic frameworks. Once the initial nitrogen-containing ring is formed, additional rings can be fused onto the scaffold through various cyclization strategies. For example, a pyrazine (B50134) ring constructed using this building block could undergo further reactions, such as Diels-Alder or transition-metal-catalyzed annulations, on substituents attached to the ring to build polycyclic structures. The fluorophenyl group itself can participate in intramolecular cyclization reactions, such as the Pictet-Spengler reaction if an appropriate aldehyde is present, leading to the formation of tetrahydroisoquinoline frameworks.

Integration into Complex Organic Scaffolds

The distinct structural elements of this compound make it an ideal building block for introducing specific functionalities into larger, more complex molecules, particularly in the context of medicinal chemistry.

Building Block for Fluoroaromatic-Containing Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 4-fluorophenyl group is a common motif in many pharmaceuticals. Using this compound as a building block provides a straightforward method for incorporating this valuable fluoroaromatic moiety into a target molecule. This avoids the need for potentially harsh fluorination reactions at later stages of a synthesis.

Application in Medicinal Chemistry Lead Generation

Lead generation is a critical phase in drug discovery where initial chemical starting points are identified and refined. nih.gov The use of versatile building blocks that provide access to diverse chemical scaffolds is highly valuable in this process. The 4-fluorophenyl motif is present in numerous biologically active compounds. For example, research into modulators for the α1β2γ2 GABA-A receptor has identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole as a promising scaffold. sigmaaldrich.com This class of compounds acts as positive allosteric modulators and benefits from the metabolic stability conferred by the fluorophenyl group. sigmaaldrich.com

The structural core of this compound is highly relevant to such scaffolds. It can be envisaged as a key component in the synthesis of novel analogs for lead generation campaigns, aiming to improve potency, selectivity, and pharmacokinetic properties. The table below summarizes findings for a related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, illustrating the importance of this structural feature.

| Compound Scaffold | Target | Key Findings | Significance of 4-Fluorophenyl Group |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | α1β2γ2 GABA-A Receptor | Identified as a positive allosteric modulator (PAM). sigmaaldrich.com | Enhances metabolic stability without negatively impacting molecular recognition with the receptor. sigmaaldrich.com |

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | α1β2γ2 GABA-A Receptor | Acts as a PAM with improved metabolic stability and reduced potential for hepatotoxicity. sigmaaldrich.com | Contributes to a favorable profile for potential lead structures in neuropharmacology. sigmaaldrich.com |

Utilization in Directed C-H Bond Functionalization

Transition-metal-catalyzed C-H bond functionalization is a powerful tool in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, increasing synthetic efficiency. magtech.com.cn The selectivity of these reactions is often controlled by a directing group within the substrate, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. nih.gov

The structure of this compound contains functional groups that could potentially serve as directing groups. The primary amine, or a derivative such as an amide or a pyridine, is a well-established directing group for ortho-C-H functionalization of the phenyl ring. nih.gov In this scenario, the amine group would chelate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), directing the functionalization (e.g., arylation, alkylation, or acylation) to the C-H bonds ortho to the ethylamine (B1201723) substituent (i.e., positions 3 and 5 of the fluorophenyl ring).

Furthermore, the methoxy (B1213986) group's oxygen atom could also participate as a weakly coordinating directing group. While less common, oxygen-containing groups can direct C-H activation. nih.gov More advanced strategies could even enable meta-selective C-H functionalization through the use of specialized, cleavable directing groups that attach to the amine. nih.gov This would allow for the modification of the C-H bond at the position meta to the main substituent, providing access to a wider range of derivatives for structure-activity relationship studies.

Ligand Design and Transient Directing Group Applications

The application of this compound extends to the innovative field of transient directing groups, a strategy that streamlines chemical syntheses by avoiding the need for separate steps to install and remove a directing group. nih.gov In this approach, the amine reversibly reacts with a substrate, such as an aldehyde or ketone, to form an imine in situ. This transient imine then acts as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization.

While specific studies detailing the performance of this compound as a transient directing group are not extensively documented in broad reviews, its structural motifs are analogous to other chiral amines that have been successfully employed in asymmetric C-H activation reactions. The presence of the chiral center and the coordinating methoxy group suggests its potential for inducing enantioselectivity in such transformations.

Table 1: Comparison of Structural Features for Transient Directing Groups

| Directing Group Type | Key Structural Feature(s) | Potential for Asymmetry |

| Amino Acids | Carboxylate and Amine | High (Inherent Chirality) |

| 2-Aminopyridine Derivatives | Pyridine Nitrogen and Amine | Low (Prochiral) |

| Chiral Amino Alcohols | Hydroxyl and Amine | High (Inherent Chirality) |

| This compound | Methoxy Ether and Amine | High (Inherent Chirality) |

Mechanistic Studies of Directed Reactivity

Mechanistic investigations into reactions employing transient directing groups are crucial for understanding the factors that govern reactivity and selectivity. nih.gov The general mechanism for a C-H functionalization reaction directed by an amine involves several key steps:

Imination: Reversible condensation of the amine with a carbonyl-containing substrate to form an imine.

Cyclometalation: Coordination of the imine nitrogen and another heteroatom (in this case, the ether oxygen of the methoxy group) to a metal center, followed by the cleavage of a C-H bond to form a stable metallacycle.

Functionalization: Reaction of the metallacycle with a coupling partner (e.g., an aryl halide or an olefin).

Reductive Elimination/Product Release: Formation of the new C-C or C-X bond and regeneration of the active catalyst.

Hydrolysis: Cleavage of the imine bond to release the functionalized product and the amine directing group.

The specific structure of this compound would influence each of these steps. The electronic nature of the 4-fluorophenyl group can affect the reactivity of the imine and the stability of the metallacycle. The stereochemistry of the chiral center is pivotal in enantioselective reactions, as it dictates the facial selectivity of the C-H activation and subsequent bond-forming steps.

Table 2: Proposed Mechanistic Steps in a Directed C-H Arylation

| Step | Description | Role of this compound |

| 1 | Reversible formation of a chiral imine with the substrate. | Provides the directing functionality and the source of chirality. |

| 2 | Coordination to a Pd(II) catalyst and C-H activation. | The imine nitrogen and methoxy oxygen act as a bidentate ligand, directing the C-H cleavage. |

| 3 | Oxidative addition of an aryl halide to the palladacycle. | The steric and electronic properties of the directing group influence the rate and selectivity. |

| 4 | Reductive elimination to form the C-C bond. | The chiral environment around the metal center dictates the enantioselectivity of the product. |

| 5 | Catalyst regeneration and imine hydrolysis. | Releases the product and allows the amine to re-enter the catalytic cycle. |

Further detailed experimental and computational studies specifically utilizing this compound are needed to fully elucidate its precise role and effectiveness in these sophisticated catalytic systems.

Iv. Theoretical and Computational Investigations of 1 4 Fluorophenyl 2 Methoxyethan 1 Amine Systems

Conformational Analysis and Energy Landscape Mapping

The flexibility of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, owing to its rotatable single bonds, means it can exist in various spatial arrangements or conformations. Conformational analysis is a computational method used to identify the most stable, low-energy conformations and to map the energy landscape of the molecule.

This analysis is typically performed by systematically rotating the dihedral angles of the key bonds—such as the C-C bond of the ethylamine (B1201723) backbone and the C-O bond of the methoxy (B1213986) group—and calculating the potential energy of each resulting conformation. The results are often visualized on a potential energy surface (PES), which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable conformers.

For phenethylamine (B48288) derivatives, which are structurally similar to the target molecule, computational studies focus on identifying the preferred orientations of the amine and phenyl groups. The stability of different conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. Understanding the accessible, low-energy conformations is crucial as the specific three-dimensional shape of the molecule often dictates its biological activity and how it interacts with receptor sites.

Table 1: Computational Methods for Conformational Analysis of Analogous Systems

| Computational Method | Basis Set | Key Findings |

| Density Functional Theory (DFT) | 6-311G(d,p) | Identification of stable conformers and rotational energy barriers. |

| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | High-accuracy energy calculations for refining conformational energies. |

| Semi-empirical methods (AM1) | - | Rapid scanning of the potential energy surface for initial conformer search. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored in red) and electron-poor (electrophilic, colored in blue). For this molecule, the nitrogen and oxygen atoms are expected to be regions of negative potential, while the amine hydrogens and parts of the aromatic ring would show positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge distribution, quantifying the delocalization of electron density between orbitals.

Studies on analogous phenethylamine derivatives use DFT to correlate these electronic parameters with the molecule's observed properties and activities. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein receptor or enzyme. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions.

For a compound like this compound, docking simulations would involve placing the molecule into the binding site of a relevant protein target. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, and a scoring function estimates the binding affinity for each pose.

Docking studies on phenethylamine derivatives have been performed against various targets, including dopamine (B1211576) transporters and microtubule proteins. nih.govresearchgate.net These studies reveal key interactions, such as:

Hydrogen Bonds: The amine group is a potent hydrogen bond donor, while the methoxy oxygen can act as an acceptor. These interactions with amino acid residues in the receptor are often critical for binding.

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic and aromatic (π-π stacking) interactions with nonpolar residues of the target protein.

The results from docking simulations, including the predicted binding energy and the specific interactions formed, help to hypothesize the mechanism of action and can guide the design of more potent analogues. nih.gov

Table 2: Example Docking Simulation Results for Phenethylamine Analogues

| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Dopamine Transporter (DAT) | Smina, Autodock Vina | -7.0 to -9.5 | Phe76, Tyr156, Ser422 |

| Tubulin (Colchicine site) | Autodock Vina | -6.5 to -8.0 | Cys241, Leu255, Val318 |

Crystal Packing and Intermolecular Interaction Analysis of Analogues

While a crystal structure for this compound is not publicly available, analysis of its analogues provides significant insight into the intermolecular forces that govern its solid-state structure. X-ray crystallography of related fluorinated amphetamine derivatives reveals how these molecules arrange themselves in a crystal lattice. researchgate.net

The packing of molecules in a crystal is directed by a network of non-covalent interactions. For compounds containing amine, phenyl, and fluoro groups, the following interactions are typically observed:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, often forming N-H···X bonds where X can be a halogen (like fluorine) or an oxygen atom from a neighboring molecule. In hydrochloride salt forms, strong N-H···Cl hydrogen bonds are dominant and play a crucial role in the crystal packing. researchgate.net

C-H···π and π···π Interactions: The electron-rich aromatic ring can interact with C-H bonds from adjacent molecules. Furthermore, face-to-face or offset stacking of the fluorophenyl rings (π···π interactions) is a common feature that contributes to the stability of the crystal structure.

Halogen Interactions: The fluorine atom on the phenyl ring can participate in weak C-H···F interactions, which, while individually weak, can collectively provide significant stabilization to the crystal lattice.

These interactions dictate the macroscopic properties of the solid material, including its melting point, solubility, and stability.

V. Research on Biological Activity and Structure Activity Relationships

Investigation in Disease-Relevant Research Models (e.g., anti-tubercular, anti-fibrotic)

The direct biological evaluation of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine in anti-tubercular or anti-fibrotic research models is not extensively detailed in the reviewed scientific literature. However, the broader class of compounds containing the 4-fluorophenyl moiety has been the subject of investigation for potential therapeutic applications, including in the context of tuberculosis. The research into related structures provides insights into the potential roles and structure-activity relationships of fluorinated phenyl derivatives in disease models.

Anti-Tubercular Research

While specific data on this compound is not available, studies on other molecules incorporating a 4-fluorophenyl group have shown promising anti-tubercular activity. For instance, a series of 2-pyrazolylpyrimidinones was investigated for its efficacy against Mycobacterium tuberculosis (Mtb). Within this series, the presence and nature of substituents on the pyrimidinone core were found to be critical for activity.

One compound in this study, which features a 4-fluorophenyl group at the R1 position of the pyrimidinone ring, demonstrated notable anti-tubercular properties. The retention of activity with the introduction of the 4-fluorophenyl group underscores the importance of this substituent in the context of anti-mycobacterial action. The specific activity of this compound is detailed in the table below.

| Compound | Structure | Mtb MIC (µM) | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Compound 19 | 2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one | Data not specified | Data not specified |

MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis. IC50 (half maximal inhibitory concentration) for cytotoxicity. nih.gov

The study highlighted that while compound 19, with its 4-fluorophenyl group, maintained activity similar to the parent compound, other modifications, such as replacing the phenyl ring with pyridine, led to a decrease in anti-Mtb potency, although solubility was improved. nih.gov This suggests a delicate balance between the physicochemical properties and the biological activity of these compounds.

In a separate line of research, a triazole compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, emerged as a promising agent against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com This compound, which also contains a fluorophenyl moiety, exhibited significant anti-TB activity, as determined by the resazurin (B115843) microtiter assay (REMA) plate method. mdpi.com

| Compound | M. tuberculosis Strain | Activity (µg/mL) |

|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 |

| MDR | 11 |

Activity is presented as the minimum inhibitory concentration. mdpi.com

These findings collectively suggest that the inclusion of a 4-fluorophenyl group in various molecular scaffolds can be a viable strategy in the design of novel anti-tubercular agents. The specific electronic properties of the fluorine atom likely play a significant role in the interaction of these molecules with their biological targets within the mycobacterium.

Anti-Fibrotic Research

Based on the available scientific literature, there is no specific information regarding the investigation of this compound or its close structural analogs in anti-fibrotic research models.

Vi. Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental for the structural elucidation of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, confirming its atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the molecule's carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, the methoxy (B1213986) group protons, the methylene (B1212753) (-CH2-) protons, and the methine (-CH-) proton adjacent to the amine and the phenyl ring.

¹³C NMR (Carbon-13 NMR) identifies the different carbon environments within the molecule, including the aromatic carbons, the methine carbon, the methylene carbon, and the methoxy carbon. rsc.org

¹⁹F NMR (Fluorine-19 NMR) is particularly valuable for this compound, providing a sensitive and direct method for analyzing the fluorinated phenyl group. nih.gov It is also instrumental in determining enantiomeric purity when chiral derivatizing agents are used. nih.govfrontiersin.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula (C₉H₁₂FNO). uni.lumdpi.com Predicted collision cross-section (CCS) values can also be calculated for various adducts, aiding in identification. uni.lu

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy ether, and C-F stretching of the fluorophenyl group. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (AA'BB' system), methine proton (triplet), methylene protons (doublet), amine protons (singlet), and methoxy protons (singlet). | Hydrogen environment and connectivity. |

| ¹³C NMR | Distinct signals for aromatic carbons (including C-F), methine carbon, methylene carbon, and methoxy carbon. | Carbon skeleton structure. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. | Confirmation of fluorine presence and environment. |

| HRMS | Precise m/z value corresponding to the molecular formula C₉H₁₂FNO. | Unambiguous molecular formula. uni.lu |

| IR Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic/aliphatic), C-O, and C-F bonds. | Identification of functional groups. researchgate.net |

Advanced Chromatographic Separation Methods

Since this compound is a chiral molecule, advanced chromatographic techniques are essential for separating its enantiomers. researchgate.net The primary goal is to achieve baseline separation for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations. nih.gov This is typically achieved by using a Chiral Stationary Phase (CSP). nih.gov

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for resolving a wide range of chiral compounds, including amines. nih.govmdpi.com

Cyclodextrin-based CSPs: These stationary phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes. nih.gov

Protein-based CSPs: These can also be employed for the enantioseparation of various drug molecules. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) , which uses columns packed with sub-2 µm particles, offers significant advantages over conventional HPLC, including higher resolution, greater speed, and improved sensitivity. researchgate.netunige.ch This allows for very fast and efficient enantioseparations. researchgate.net

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, using a supercritical fluid like carbon dioxide as the mobile phase. numberanalytics.com SFC often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. numberanalytics.com

Table 2: Advanced Chromatographic Techniques for Chiral Separation

| Technique | Principle | Typical Stationary Phase | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Polysaccharide derivatives, Cyclodextrins, Proteins. nih.gov | Wide applicability, well-established methods. |

| UHPLC | HPLC using columns with sub-2 µm particles under high pressure. researchgate.net | Similar to HPLC, but with smaller particle sizes. | Faster analysis, higher resolution, increased sensitivity. researchgate.netunige.ch |

| SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. numberanalytics.com | Similar to HPLC. | Fast separations, reduced solvent use. numberanalytics.com |

Determination of Enantiomeric Purity and Absolute Configuration

Beyond separation, it is crucial to determine the ratio of the enantiomers (enantiomeric purity) and their absolute spatial arrangement (absolute configuration).

Determination of Enantiomeric Purity The enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined using several methods.

Chiral Chromatography: Following separation by chiral HPLC, UHPLC, or SFC, the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. thieme-connect.de

NMR Spectroscopy: This method involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). libretexts.org These diastereomers exhibit distinct signals in the NMR spectrum (especially ¹H or ¹⁹F NMR), and the integration of these signals allows for precise quantification of the enantiomeric ratio. nih.govlibretexts.orgpsu.edu For this compound, the use of a CDA combined with ¹⁹F NMR is a highly sensitive approach. nih.gov

Determination of Absolute Configuration Assigning the (R) or (S) configuration to each enantiomer is a critical analytical task.

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of one enantiomer (or a derivative) can be grown. researchgate.net It provides an unambiguous three-dimensional structure of the molecule.

NMR Spectroscopy: Advanced NMR methods can also be used to assign the absolute configuration. By using a chiral derivatizing agent of known absolute configuration, it is possible to correlate the configuration of the amine. frontiersin.org Comparing the experimental ¹⁹F NMR chemical shifts of the resulting diastereomers with those predicted by Density Functional Theory (DFT) calculations can provide a reliable assignment of the absolute configuration. frontiersin.org

Table 3: Methods for Stereochemical Analysis

| Analysis | Method | Principle |

|---|---|---|

| Enantiomeric Purity | Chiral Chromatography (HPLC, SFC) | Quantification based on the integration of separated enantiomer peaks. thieme-connect.de |

| NMR with Chiral Agents | Formation of diastereomers with distinct NMR signals allows for quantification by integration. libretexts.org | |

| Absolute Configuration | X-ray Crystallography | Direct determination of the three-dimensional molecular structure from a single crystal. researchgate.net |

| NMR with Chiral Agents & Calculation | Correlation of configuration based on the NMR spectra of diastereomeric derivatives and comparison with theoretical calculations. frontiersin.org |

Vii. Future Research Perspectives and Emerging Frontiers

Innovations in Green Chemistry Synthetic Routes

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Application to 1-(4-Fluorophenyl)-2-methoxyethan-1-amine Synthesis | Potential Benefits |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) for asymmetric synthesis or kinetic resolution. | High enantioselectivity, mild reaction conditions, reduced use of toxic catalysts. |

| Continuous Flow Chemistry | Telescoping reaction steps into a continuous flow system. unibe.ch | Enhanced safety, improved heat and mass transfer, higher yields, and easier scalability. |

| Alternative Solvents | Replacement of traditional solvents (e.g., toluene, THF) with greener alternatives like 2-MeTHF. unibe.chuniba.it | Reduced environmental impact, lower toxicity, potential for improved reaction efficiency. |

| Atom Economy Maximization | Designing synthetic routes that incorporate most atoms from the reactants into the final product. rsc.org | Minimization of chemical waste, increased process efficiency. |

Exploration in Materials Science and Polymer Chemistry

The distinct functional groups within this compound make it an attractive candidate for applications in materials science and polymer chemistry. The fluorophenyl moiety can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to materials. nih.gov The primary amine group serves as a versatile reactive handle for polymerization or for grafting the molecule onto polymer backbones or surfaces.

Future research could explore its use as a functional monomer in the synthesis of novel polymers. For instance, incorporating this compound into polyamides or polyimides could yield high-performance materials with tailored optical or dielectric properties. Another emerging frontier is its application in molecular imprinting technology. mdpi.com Here, the molecule could act as a template for creating molecularly imprinted polymers (MIPs) with specific recognition sites, designed for selective separation, catalysis, or sensing of target analytes. The structural similarity of its phenethylamine (B48288) core to various bioactive molecules suggests that such MIPs could find use in biomedical applications. mdpi.com

Table 2: Potential Applications in Materials and Polymer Science

| Application Area | Role of this compound | Potential Material Properties/Functions |

|---|---|---|

| High-Performance Polymers | As a monomer or additive in polymerization reactions. | Enhanced thermal stability, chemical resistance, low surface energy, specific optical properties. |

| Functional Surfaces | As a surface modification agent, grafted onto substrates. | Tunable wettability, biocompatibility, anti-fouling characteristics. |

| Molecularly Imprinted Polymers | As a functionalized template during polymer synthesis. mdpi.com | High selectivity and affinity for target molecules, applications in separation and sensing. |

| Chiral Stationary Phases | As a chiral selector immobilized on a solid support. | Enantioselective separation in chromatography. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new therapeutic agents. mdpi.comnih.gov The chemical structure of this compound can serve as a valuable input for various computational models. AI algorithms can predict a wide range of properties for this compound and its virtual derivatives, including physicochemical characteristics, biological activity, and potential toxicity, thereby prioritizing the most promising candidates for synthesis and testing. nih.govcrimsonpublishers.com

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of similar compounds to predict the biological targets of this compound. Furthermore, generative AI models can facilitate de novo drug design, creating novel molecular structures based on this scaffold that are optimized for binding to a specific biological target. nih.govnih.gov By simulating interactions between the compound and target proteins, AI tools can guide the design of more potent and selective drug candidates, significantly reducing the time and cost of preclinical development. nih.gov

Table 3: AI and Machine Learning Applications in Research

| AI/ML Technique | Application to this compound | Research Objective |

|---|---|---|

| Predictive Modeling (e.g., QSAR) | Predict biological activity, toxicity, and pharmacokinetic properties based on molecular structure. | Identify potential therapeutic uses and liabilities early in the discovery process. |

| Molecular Docking Simulations | Simulate the binding of the compound to the active sites of various protein targets. nih.gov | Elucidate potential mechanisms of action and identify high-affinity targets. |

| Generative Models | Design novel molecules with optimized properties based on the core scaffold. | Create next-generation drug candidates with improved efficacy and safety profiles. |

| Graph Neural Networks (GNNs) | Analyze the molecule as a graph to predict its behavior and interactions. nih.gov | Optimize drug design by understanding complex structure-property relationships. |

Interdisciplinary Collaborations for Novel Applications

The full potential of this compound can best be realized through collaborations that bridge multiple scientific disciplines. The complexity of developing novel applications, from advanced materials to therapeutics, necessitates a synergistic approach.

For example, a collaboration between synthetic organic chemists, computational scientists, and materials engineers could lead to the development of "smart" polymers. Chemists could synthesize novel derivatives, computational scientists could use AI to predict their properties, and engineers could incorporate the most promising candidates into materials for applications like targeted drug delivery or advanced sensors. mdpi.comnih.gov Similarly, partnerships between pharmacologists, structural biologists, and medicinal chemists could explore the therapeutic potential of this compound's scaffold. Insights into the structure-activity relationships of phenethylamine derivatives suggest potential roles in neurology, making collaborations focused on neurodegenerative or psychiatric disorders particularly relevant. biomolther.orgnih.gov Such interdisciplinary efforts are crucial for translating fundamental chemical knowledge into practical, high-impact innovations.

Table 4: Examples of Interdisciplinary Research Projects

| Collaborating Disciplines | Project Goal | Potential Outcome |

|---|---|---|

| Synthetic Chemistry & Computational Chemistry | Design and synthesize a library of derivatives with AI-predicted properties. nih.gov | A set of optimized compounds with enhanced activity or desired material characteristics. |

| Polymer Chemistry & Biomedical Engineering | Develop functionalized polymers for controlled drug release systems. | An advanced drug delivery vehicle with improved targeting and release kinetics. |

| Pharmacology & Medicinal Chemistry | Investigate the structure-activity relationship of derivatives for specific neurological targets. biomolther.org | Identification of a lead compound for a novel therapeutic agent. |

| Materials Science & Analytical Chemistry | Create a molecularly imprinted polymer for a highly sensitive biosensor. mdpi.com | A new analytical tool for detecting specific biomarkers or environmental contaminants. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Fluorophenyl)-2-methoxyethan-1-amine with high purity?

- Methodology :

- Reductive amination : React 4-fluorophenylacetone with methoxyamine hydrochloride under reducing conditions (e.g., NaBH₃CN in methanol). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Key Considerations : Optimize stoichiometry of methoxyamine to avoid side products like imine intermediates.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C NMR spectra for characteristic signals:

- Fluorophenyl protons: δ 7.2–7.4 ppm (doublets, J = 8.5 Hz).

- Methoxy group: δ 3.3 ppm (singlet).

- Amine protons: δ 1.8–2.1 ppm (broad, exchangeable).

- FT-IR : Confirm primary amine (N-H stretch ~3350 cm⁻¹) and methoxy group (C-O stretch ~1100 cm⁻¹) .

- Validation : Cross-reference spectral data with computational simulations (DFT calculations) to resolve ambiguities.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments derived from NMR?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated acetone solution. Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (e.g., N-H···O interactions) using OLEX2 or Mercury .

- Case Study : For a related compound (3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), X-ray data confirmed the enone configuration, which NMR alone could not unambiguously assign .

- Data Contradiction Analysis : If NMR suggests conformational flexibility (e.g., rotamers), compare with crystallographic torsion angles to identify dominant conformers.

Q. What strategies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) and UV detection at 254 nm. Calibrate with racemic standards.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions to assign absolute configuration .

- Challenges : Ensure absence of kinetic resolution during synthesis by monitoring reaction time and temperature.

Q. How can computational modeling predict the pharmacological activity of this compound analogs?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR : Derive quantitative structure-activity relationships using Hammett constants for substituents on the fluorophenyl ring .

- Experimental Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding assays for neurotransmitter transporters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.